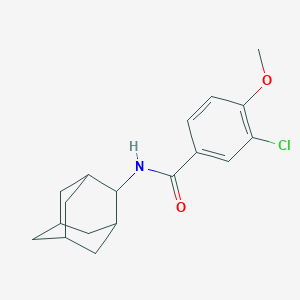
3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide, also known as DPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPPB belongs to the class of benzamide derivatives and has been studied for its ability to modulate certain receptors in the brain. In
作用機序
The mechanism of action of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide is not fully understood. However, it has been shown to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has been shown to modulate the activity of the sigma-1 receptor, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis. 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has been shown to modulate the activity of the sigma-1 receptor, which may be responsible for its potential therapeutic effects in various neurological disorders.
実験室実験の利点と制限
One advantage of using 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for more specific targeting of the receptor and may lead to more effective therapeutic outcomes. However, one limitation of using 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide in human subjects.
将来の方向性
There are several future directions for research on 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide. One area of interest is its potential use as a treatment for neurological disorders such as depression, anxiety, and Alzheimer's disease. Further studies are needed to determine the safety and efficacy of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide in human subjects. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the mechanisms of action and efficacy of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide in cancer cells. In addition, future studies may explore the potential use of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide as an anti-inflammatory agent and its effects on other cellular processes.
合成法
The synthesis of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide involves the reaction of 4-pyrrolidin-1-ylphenylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide. The chemical structure of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide is shown in Figure 1.
科学的研究の応用
3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has been studied for its potential therapeutic properties in various areas of research. One of the main areas of interest is its ability to modulate certain receptors in the brain, such as the sigma-1 receptor. The sigma-1 receptor has been implicated in various neurological disorders such as depression, anxiety, and Alzheimer's disease. 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has been shown to have a high affinity for the sigma-1 receptor and has been studied as a potential treatment for these disorders.
In addition, 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of certain cancer cells, such as breast cancer cells, by inducing apoptosis (programmed cell death). 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent.
特性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-5-14(13-18(17)24-2)19(22)20-15-6-8-16(9-7-15)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
InChIキー |
PKLFGDBGUNXASS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)OC |
溶解性 |
1.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278426.png)

![3-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278428.png)
![4-ethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278430.png)

![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B278436.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)